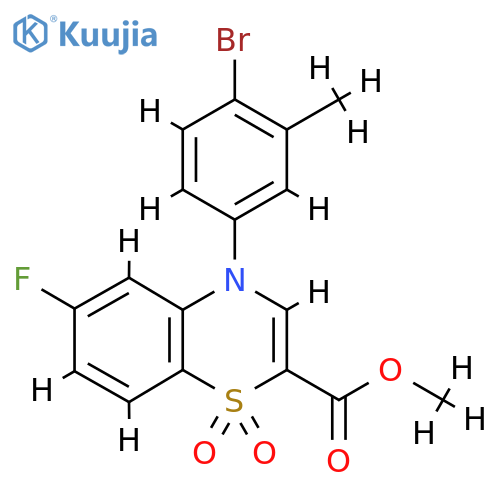Cas no 1291842-04-0 (methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)

methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1$l^{6},4-benzothiazine-2-carboxylate
- methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate
- STL096059
- methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1lambda6,4-benzothiazine-2-carboxylate
- methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
-
- インチ: 1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-6-3-11(19)8-14(15)20/h3-9H,1-2H3
- InChIKey: GYXBBLWHKBAAKH-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1C([H])([H])[H])N1C([H])=C(C(=O)OC([H])([H])[H])S(C2C([H])=C([H])C(=C([H])C1=2)F)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 662
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 72.1
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3411-3711-5mg |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-2mg |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-5μmol |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-3mg |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-2μmol |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-4mg |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3411-3711-1mg |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate |
1291842-04-0 | 1mg |
$54.0 | 2023-09-10 |
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylateに関する追加情報
Methyl 4-(4-Bromo-3-Methylphenyl)-6-Fluoro-1,1-Dioxo-4H-1Lambda6,4-Benzothiazine-2-Carboxylate
The compound methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, with the CAS number 1291842-04-0, is a highly specialized chemical entity belonging to the class of benzothiazines. This compound features a complex structure that integrates multiple functional groups and substituents, making it a subject of interest in various fields of pharmaceutical research.
The benzothiazine core of this compound is a bicyclic system combining benzene with a thiazine ring. The presence of fluoro, bromo, and methyl substituents adds to its structural complexity, which is further enhanced by the 1,1-dioxo group at position 1lambda6. These features make it a potential candidate for exploring its pharmacological properties.
Recent studies in medicinal chemistry have highlighted the importance of such heterocyclic compounds in drug discovery. The 4-bromo-3-methylphenyl substituent, attached at position 4 of the benzothiazine ring, introduces additional electronic and steric effects that could influence its bioavailability and target interactions.
The compound's 6-fluoro substitution contributes to its potential for modulating pharmacokinetics, as fluorinated aromatic rings are known to enhance metabolic stability and increase lipophilicity. This property is particularly valuable in the development of drugs with improved oral bioavailability.
Experimental data from recent research indicate that methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate exhibits promising activity in preliminary assays. Its carboxylate functionality suggests potential for ester hydrolysis under physiological conditions, which could influence its pharmacokinetic profile.
Advanced computational studies using molecular modeling techniques have provided insights into the compound's binding interactions with selected protein targets. The 4-bromo-3-methylphenyl group has been shown to play a critical role in mediating these interactions, suggesting that it may serve as a key determinant of its biological activity.
The 1,1-dioxo group at position 1lambda6 introduces a unique electronic environment that could enhance the compound's ability to form hydrogen bonds with target molecules. This feature is particularly relevant in drug design, where such interactions are often exploited to achieve high-affinity binding.
Emerging research in medicinal chemistry has also explored the potential of benzothiazine derivatives as scaffolds for kinase inhibitors. The fluoro substitution at position 6 has been identified as a critical factor in optimizing the compound's kinase inhibitory activity, making it a subject of interest in oncology drug discovery.
Furthermore, the methyl substituent at position 3 of the phenyl ring contributes to the compound's lipophilicity, which is an important determinant of its bioavailability. This property could be harnessed to improve the pharmacokinetic properties of the compound in vivo.
In summary, methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate represents a novel and complex chemical entity with potential applications in pharmaceutical research. Its unique combination of functional groups and substituents positions it as a valuable tool for exploring new drug candidates, particularly in the areas of oncology and inflammation.
Future studies are expected to focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of disease. The integration of advanced computational methods and experimental techniques will be essential in unlocking its full potential as a therapeutic agent.
1291842-04-0 (methyl 4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate) 関連製品
- 2171241-56-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-6-fluorobenzoic acid)
- 1261990-99-1(2-Chloro-4-(2,4,6-trifluorophenyl)phenol)
- 2171715-39-0(4-(2-cyclobutylethyl)(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1019889-35-0(Onalespib lactate)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)
- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)
- 2763919-52-2([3-(2-Methoxyethyl)oxolan-3-yl]methanesulfonyl chloride)